(p-Chlorophenethyl)aminoguanidine (p-Chlorophenethyl)aminoguanidine
Brand Name: Vulcanchem
CAS No.: 46352-58-3
VCID: VC18516068
InChI: InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14)
SMILES:
Molecular Formula: C9H13ClN4
Molecular Weight: 212.68 g/mol

(p-Chlorophenethyl)aminoguanidine

CAS No.: 46352-58-3

Cat. No.: VC18516068

Molecular Formula: C9H13ClN4

Molecular Weight: 212.68 g/mol

* For research use only. Not for human or veterinary use.

(p-Chlorophenethyl)aminoguanidine - 46352-58-3

Specification

CAS No. 46352-58-3
Molecular Formula C9H13ClN4
Molecular Weight 212.68 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)ethylamino]guanidine
Standard InChI InChI=1S/C9H13ClN4/c10-8-3-1-7(2-4-8)5-6-13-14-9(11)12/h1-4,13H,5-6H2,(H4,11,12,14)
Standard InChI Key GNAOZKIKJRLWIQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCNN=C(N)N)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Chemical Architecture

(p-Chlorophenethyl)aminoguanidine (C9_9H13_{13}ClN4_4) features a guanidine group linked to a p-chlorophenethyl moiety via an amino bridge. The guanidine group, a strong organic base, contributes to the compound’s polarity and potential for hydrogen bonding, while the aromatic chlorophenyl ring enhances lipophilicity, influencing its pharmacokinetic profile .

Stereochemical and Conformational Analysis

The compound’s SMILES notation, C1=CC(=CC=C1CCNN=C(N)N)Cl, delineates a para-chlorinated benzene ring connected to an ethylamine chain terminating in a guanidine group. The InChIKey GNAOZKIKJRLWIQ-UHFFFAOYSA-N confirms its unique stereochemical identity . Computational models predict a planar guanidine moiety and a staggered conformation for the ethylamine linker, minimizing steric hindrance .

Comparative Analysis with Structural Analogs

A closely related compound, 2-[2-(4-chlorophenyl)ethyl]guanidine (C9_9H12_{12}ClN3_3), lacks the amino bridge present in (p-chlorophenethyl)aminoguanidine, resulting in reduced molecular weight (197.67 g/mol vs. 212.68 g/mol) and altered physicochemical properties . This structural distinction may influence biological activity, as the amino bridge in (p-chlorophenethyl)aminoguanidine introduces additional hydrogen-bonding potential .

Synthetic Methodologies and Optimization

Chlorodesoxygenation-Based Routes

A seminal synthetic approach for analogous guanidine derivatives involves chlorodesoxygenation of nitroazolopyrimidones using phosphoryl trichloride–pyridine–acetonitrile systems . This method, optimized for azolo[1,5-a]pyrimidines, could be adapted for (p-chlorophenethyl)aminoguanidine by substituting appropriate alkylamines during nucleophilic substitution steps .

Key Reaction Steps

  • Nitration: Introduction of nitro groups to azoloazine precursors enhances electrophilic reactivity.

  • Chlorination: Phosphoryl trichloride mediates oxygen-to-chlorine substitution, generating reactive intermediates.

  • Amination: Nucleophilic attack by p-chlorophenethylamine on chlorinated intermediates yields the target compound .

Alternative Pathways via Guanidinylation

Biological Activity and Mechanistic Insights

Cytotoxicity Profile

Notably, aminoguanidine derivatives demonstrate reduced cytotoxicity compared to propargylthiotriazole analogs. For example, compound 9g (structurally analogous to (p-chlorophenethyl)aminoguanidine) preserved 84.65% macrophage viability at 100 μM, whereas compound 10g caused significant cell death (30.9% viability) .

Enzymatic Interactions

The guanidine group’s ability to chelate metal ions may inhibit metalloenzymes like inducible nitric oxide synthase (iNOS). Aminoguanidine itself is a known iNOS inhibitor, suggesting similar mechanistic pathways for (p-chlorophenethyl)aminoguanidine .

Physicochemical Properties and Analytical Data

Predicted Collision Cross-Section (CCS)

Mass spectrometric analyses predict CCS values for various adducts :

Adductm/zCCS (Ų)
[M+H]+213.09015145.9
[M+Na]+235.07209155.5
[M+NH4]+230.11669153.8

These data aid in LC-MS/MS method development for pharmacokinetic studies.

Thermodynamic Stability

Molecular dynamics simulations suggest intramolecular hydrogen bonding between the guanidine -NH2_2 and aromatic chlorine stabilizes the compound’s conformation, potentially enhancing metabolic stability .

Therapeutic Applications and Preclinical Evidence

Acute Lung Injury (ALI) Models

In murine LPS-induced ALI, the analog 9g (30 mg/kg i.p.) reduced pulmonary edema by 42% and neutrophil infiltration by 37.6%, comparable to dexamethasone . Mechanistically, it suppressed CD68+ macrophage migration and IL-6 release, suggesting (p-chlorophenethyl)aminoguanidine could share these therapeutic effects .

Nitroazoloazines demonstrate broad-spectrum antiviral activity against RNA viruses, likely via RNA-dependent RNA polymerase inhibition . Additionally, aminoguanidine derivatives exceed reference compounds in antiglycation activity, hinting at applications in diabetic complications .

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